
3-Bromo-6-methylpicolinonitrile
Übersicht
Beschreibung
3-Bromo-6-methylpicolinonitrile (3-Br-6-Me-PNC) is a synthetic compound that is used in a variety of scientific and industrial applications. It is a versatile compound, with a variety of properties that make it useful in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Photochromic Compounds
3-Bromo-6-methylpicolinonitrile plays a role in the study of photochromic compounds. For instance, a compound, cis-Ru(tpy)(Brpic)(dmso) (4; Brpic is 6-bromo-2-pyridinecarboxylate), demonstrates photo-triggered isomerization following metal-to-ligand charge transfer excitation. The presence of a methyl group, similar to that in this compound, can influence the rotation of certain ligands, affecting isomerization in photochromic ruthenium-dmso complexes (Rachford, Petersen, & Rack, 2006).
Crystal Structure Analysis
The crystal structure and properties of this compound have been studied, contributing to the understanding of molecular interactions. Research has focused on the short intermolecular Br...N contacts observed in the solid state of this compound, as well as its π–π stacking interactions (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).
Synthesis of Pharmaceutical Intermediates
This compound is crucial in synthesizing intermediates for pharmaceutical applications. It acts as an important intermediate in the synthesis of several PI3K/mTOR inhibitors, demonstrating its utility in the development of medications for various diseases (Lei et al., 2015).
Antimicrobial Activity
The compound has been used in the synthesis of new quinazolinones, which exhibit antimicrobial activity. This suggests its potential application in developing novel antimicrobial agents (Patel, Mistry, & Desai, 2006).
Synthesis of Rupestines
This compound is used in the synthesis of compounds like rupestine A and rupestine J. It employs key steps like Krapcho decarboxylation and Suzuki cross-coupling, demonstrating its role in complex organic synthesis processes (Aibibula et al., 2021).
Supramolecular Chemistry
It is involved in the creation of supramolecular architectures, such as copper(II) complexes, which are studied for their spectroscopic, thermal, and magnetic properties. This underscores its importance in the field of supramolecular chemistry and material science (Kukovec et al., 2008).
Safety and Hazards
The safety information for 3-Bromo-6-methylpicolinonitrile indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-bromo-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSYSTQQVJUEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620669 | |
| Record name | 3-Bromo-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-48-6 | |
| Record name | 3-Bromo-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


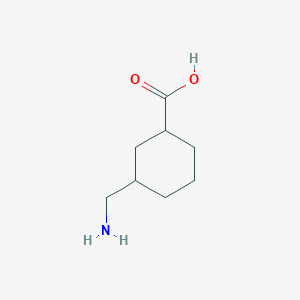


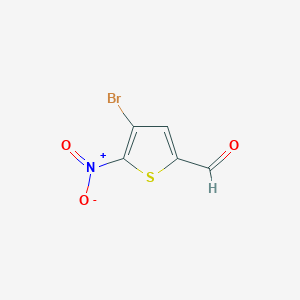
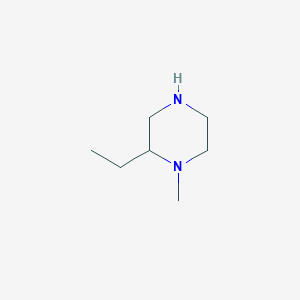
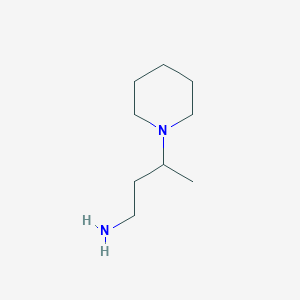

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
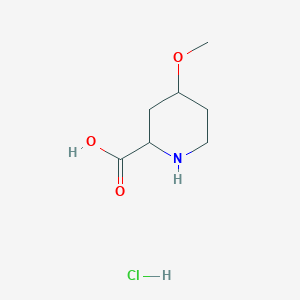

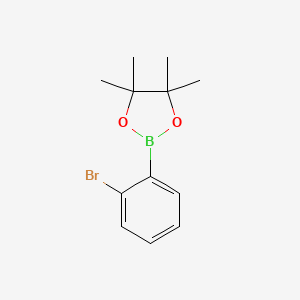

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
